3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Lipophilicity LogP Physicochemical Properties

3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS 2309542-77-4) is a synthetic spirocyclic benzamide derivative with molecular formula C15H18FNO2 and a molecular weight of 263.31 g·mol−1. The compound features a 7-oxaspiro[3.5]nonane core—a conformationally constrained spirocyclic ether scaffold that reduces ligand flexibility—linked via an amide bond to a 3-fluorophenyl ring.

Molecular Formula C15H18FNO2
Molecular Weight 263.312
CAS No. 2309542-77-4
Cat. No. B2784446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
CAS2309542-77-4
Molecular FormulaC15H18FNO2
Molecular Weight263.312
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC(=CC=C3)F)CCOCC2
InChIInChI=1S/C15H18FNO2/c16-12-3-1-2-11(10-12)14(18)17-13-4-5-15(13)6-8-19-9-7-15/h1-3,10,13H,4-9H2,(H,17,18)
InChIKeyDJENJIIPCXRPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS 2309542-77-4): Procurement-Relevant Identity and Structural Class


3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS 2309542-77-4) is a synthetic spirocyclic benzamide derivative with molecular formula C15H18FNO2 and a molecular weight of 263.31 g·mol−1 . The compound features a 7-oxaspiro[3.5]nonane core—a conformationally constrained spirocyclic ether scaffold that reduces ligand flexibility—linked via an amide bond to a 3-fluorophenyl ring [1]. Within the 7-oxaspiro[3.5]nonan-1-yl benzamide sub-class, variation of the phenyl substituent generates a family of close analogs that differ substantially in electronic profile, lipophilicity, and potential target engagement, making direct interchange of members scientifically unsound.

Why 3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Cannot Be Replaced by Generic Spirocyclic Benzamide Analogs


Although the 7-oxaspiro[3.5]nonan-1-yl benzamide scaffold is shared by a series of commercially available analogs, simple substitution of the 3-fluoro substituent with other functional groups (e.g., 3-methyl, 3-trifluoromethyl, or 2,6-difluoro) profoundly alters electronic properties, lipophilicity, and potential binding interactions . The 3-fluoro substituent provides a moderate electron-withdrawing effect (Hammett σm = +0.34) and a modest LogP contribution, in contrast to the strongly electron-withdrawing and lipophilic 3-CF3 analog or the electron-donating 3-CH3 variant [1]. These physicochemical differences translate into distinct solubility, permeability, and metabolic stability profiles that render each analog optimizable for different target classes, precluding generic one-to-one replacement in medicinal chemistry campaigns or biological probe applications.

Quantitative Differentiation Evidence for 3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Versus Closest Analogs


Lipophilicity Modulation: 3-Fluoro vs. 3-Methyl and 3-Trifluoromethyl Analogs

The 3-fluoro substituent on the benzamide ring confers a distinct lipophilicity profile compared to close analogs. While experimental LogP values for this compound series are not publicly available, the calculated contribution of the 3-fluoro group to LogP is approximately +0.14, compared with +0.56 for the 3-methyl analog (CAS 2320219-84-7) and +0.88 for the 3-trifluoromethyl analog (CAS 2176124-93-7) [1]. The 3-fluoro substitution thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility, a critical consideration for both in vitro assay compatibility and oral bioavailability optimization.

Lipophilicity LogP Physicochemical Properties

Electronic Modulation: 3-Fluoro vs. 2,6-Difluoro Substitution Pattern

The mono-fluoro substitution at the 3-position (meta to the amide linkage) exerts a moderate electron-withdrawing effect (σm = +0.34) without introducing steric hindrance at the ortho positions, which remain accessible for potential hydrogen-bond or π-stacking interactions [1]. In contrast, the 2,6-difluoro analog (CAS 2320219-87-0) places fluorine atoms at both ortho positions, creating steric shielding of the amide bond and altering the torsional angle between the benzamide ring and the carbonyl group. This conformational difference can significantly affect target-binding geometry and has been shown in unrelated benzamide series to shift selectivity between closely related enzyme isoforms .

Electronic Effects Hammett Constants Binding Affinity

Spirocyclic Conformational Rigidity: 7-Oxaspiro[3.5]nonane vs. Monocyclic Piperidine Bioisosteres

The 7-oxaspiro[3.5]nonane scaffold introduces conformational rigidity through its spirocyclic architecture, reducing the number of rotatable bonds and constraining the orientation of the amine substituent relative to the tetrahydropyran ring [1]. Compared with monocyclic piperidine or morpholine-based benzamides commonly used as bioisosteres, the spirocyclic core reduces conformational entropy penalty upon binding and has been associated with improved selectivity and metabolic stability in several chemotypes, including fatty acid amide hydrolase (FAAH) inhibitors and GPR119 agonists where spirocyclic scaffolds demonstrated up to 10-fold selectivity improvement over monocyclic analogs [2]. While direct data for the target compound are not available, the scaffold's contribution to pre-organization is a class-recognized advantage [3].

Conformational Rigidity Target Selectivity Metabolic Stability

Molecular Weight Advantage: 3-Fluoro vs. 3-Trifluoromethyl and 2,6-Difluoro Analogs

The molecular weight of the target compound (263.31 g·mol−1) is significantly lower than that of the 3-trifluoromethyl analog (313.31 g·mol−1, CAS 2176124-93-7) and moderately lower than the 2,6-difluoro analog (281.30 g·mol−1, CAS 2320219-87-0) . This lower molecular weight, combined with the moderate lipophilicity of the 3-fluoro substituent, yields a more favorable ligand efficiency index (LEI) if the compound maintains comparable potency. In fragment-based and lead-like screening contexts, the target compound offers a 5–16% reduction in molecular weight versus these comparators while retaining the spirocyclic scaffold and amide hydrogen-bond functionality.

Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Recommended Application Scenarios for 3-Fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide Based on Quantitative Differentiation


Lead-like Fragment and Hit-to-Lead Libraries for CNS and Kinase Targets

The combination of moderate lipophilicity (ΔLogP ~ +0.14 relative to unsubstituted benzamide), low molecular weight (263.31 g·mol−1), and spirocyclic conformational rigidity makes this compound well-suited for CNS-oriented and kinase-focused lead-like libraries where balanced physicochemical properties are essential for blood-brain barrier penetration and kinase selectivity [1]. The 3-fluoro substituent provides sufficient electronegativity for polar interactions without the excessive lipophilicity that promotes off-target promiscuity.

Occupancy-Driven Target Engagement Studies with Fluoro-NMR or 19F-MRI Readout Potential

The presence of a single fluorine atom at the 3-position enables utilization of 19F NMR for binding assays and fragment screening without the spectral complexity of multi-fluorine analogs such as the 2,6-difluoro variant [2]. The distinct 19F chemical shift of the 3-fluoro substituent provides a clean spectroscopic handle for determining binding affinities via protein-observed 19F NMR or ligand-observed techniques, supporting direct target engagement studies in early drug discovery.

Spirocyclic Scaffold Diversification for Metabolic Stability Optimization

The 7-oxaspiro[3.5]nonane core, combined with the metabolically resistant 3-fluoro substituent, makes this compound an attractive starting point for systematic SAR exploration. The electron-withdrawing effect of fluorine at the meta position has been empirically associated with reduced CYP450-mediated oxidative metabolism compared to electron-donating substituents (e.g., 3-CH₃), potentially extending metabolic half-life in microsomal stability assays [3].

Comparative Chemical Probe Development Across 7-Oxaspiro[3.5]nonane Benzamide Series

For research programs seeking matched molecular pairs within the oxaspiro[3.5]nonane benzamide series, the 3-fluoro analog serves as the critical 'intermediate' member bridging the unsubstituted and the heavily substituted analogs. Systematically comparing the 3-fluoro with the 3-CH₃, 3-Cl, 3-CF₃, and 2,6-diF variants in a single assay panel enables SAR-driven identification of the optimal substitution pattern for a given target, accelerating chemical probe development without the confounding effects of scaffold changes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.